N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide
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Overview
Description
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide typically involves a multi-step process. One common synthetic route starts with the preparation of the chromenone core through a condensation reaction between a phenol derivative and an appropriate diketone. The resulting chromenone intermediate is then subjected to a Friedel-Crafts acylation reaction with isopropylbenzene to introduce the isopropylphenyl group. Finally, the pivalamide group is introduced through an amidation reaction using pivaloyl chloride and an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens or nitrating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying enzyme interactions and biological pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and inflammation.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isopropylphenyl group may enhance the compound’s binding affinity and selectivity, while the pivalamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide can be compared with other chromenone derivatives, such as:
N-(2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl)pivalamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)pivalamide: Similar structure but with a chlorine atom instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H25NO3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]propanamide |
InChI |
InChI=1S/C23H25NO3/c1-14(2)15-6-8-16(9-7-15)21-13-19(25)18-12-17(10-11-20(18)27-21)24-22(26)23(3,4)5/h6-14H,1-5H3,(H,24,26) |
InChI Key |
SUOGWWNNFRBPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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